molecular formula C8H8N2O4S2 B303257 3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one

3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one

Cat. No. B303257
M. Wt: 260.3 g/mol
InChI Key: WJJZXWMJSXFMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one, also known as OTX008, is a small molecule drug that has been developed for the treatment of cancer. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one works by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer properties, 3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one has also been shown to have anti-inflammatory effects. The drug has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This anti-inflammatory effect may have potential therapeutic applications in diseases such as rheumatoid arthritis and Crohn's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one in lab experiments is its specificity for DHODH. This allows for a more targeted approach to studying the role of DHODH in cancer and other diseases. However, one limitation of using 3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For research on 3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one include further studies on its mechanism of action, as well as its potential use in combination with other anticancer drugs. In addition, research on the drug's anti-inflammatory properties may lead to its use in the treatment of inflammatory diseases. Finally, the development of more soluble forms of 3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one may lead to its use in clinical settings.

Synthesis Methods

The synthesis of 3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one involves the reaction of 2-mercaptoacetic acid with ethyl chloroacetate to form ethyl 2-mercaptopropionate. This compound is then reacted with 2-bromoethylamine hydrobromide to form 2-(2-bromoethylthio)acetic acid ethyl ester. The final step involves the reaction of 2-(2-bromoethylthio)acetic acid ethyl ester with 4-isothiocyanato-2-oxazolidinone to form 3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one.

Scientific Research Applications

3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one has been extensively studied for its anticancer properties. The drug has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, 3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one has been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and cisplatin.

properties

Product Name

3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one

Molecular Formula

C8H8N2O4S2

Molecular Weight

260.3 g/mol

IUPAC Name

3-[2-(4-oxo-2-sulfanylidene-1,3-oxazolidin-3-yl)ethyl]-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C8H8N2O4S2/c11-5-3-13-7(15)9(5)1-2-10-6(12)4-14-8(10)16/h1-4H2

InChI Key

WJJZXWMJSXFMRS-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(=S)O1)CCN2C(=O)COC2=S

Canonical SMILES

C1C(=O)N(C(=S)O1)CCN2C(=O)COC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.